Chroman-7-ol
Overview
Description
Chroman-7-ol is a chemical compound with the molecular formula C9H10O2 . It is also known by its IUPAC name, chroman-7-ol .
Synthesis Analysis
The synthesis of chroman derivatives, including Chroman-7-ol, has been achieved through various methods. One such method involves a selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis . Another method involves a convergent three-step process that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .
Molecular Structure Analysis
The molecular structure of Chroman-7-ol consists of a chromanol ring with a side chain . The compound has a molecular weight of 150.18 .
Chemical Reactions Analysis
Chroman derivatives, including Chroman-7-ol, have been synthesized through various chemical reactions. A significant method involves a (4+2) radical annulation approach for the construction of these functional six-membered frameworks via photocatalysis .
Physical And Chemical Properties Analysis
Chroman-7-ol has a molecular weight of 150.18 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a linear formula of C9H10O2 .
Scientific Research Applications
1. Neurobiology and Astrocyte Research
- Application : S-equol [(S)-3-(4-hydroxyphenyl) chroman-7-ol] is a major metabolite of the soy isoflavone daidzein. It is known to be a phytoestrogen that acts by binding to the nuclear estrogen receptors (ERs) that are expressed in various brain regions, including the cerebellum .
- Methods : The effects of S-equol were evaluated using a mouse primary cerebellar culture, Neuro-2A clonal cells, and an astrocyte-enriched culture .
- Results : S-equol augmented the dendrite arborization of Purkinje cells induced by triiodothyronine (T3) and the neurite growth of Neuro-2A cell differentiation . These findings indicated that S-equol may enhance cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .
2. Anti-inflammatory Research
- Application : Chroman-7-ol derivatives have been synthesized and screened for their anti-inflammatory activities .
- Methods : A series of novel chroman derivatives including acyclic amidochromans, chromanyl esters and chromanyl acrylates have been designed, synthesized and fully characterized .
- Results : Compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was found to be the most potent compound in inhibiting the TNF-α-induced expression of ICAM-1 on endothelial cells .
Future Directions
Chroman derivatives, including Chroman-7-ol, have shown potential in various therapeutic applications due to their diverse biological activities . Future research may focus on determining optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock .
properties
IUPAC Name |
3,4-dihydro-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,10H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWVIIOKIWERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481777 | |
Record name | Chroman-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-7-ol | |
CAS RN |
57052-72-9 | |
Record name | Chroman-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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